1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione is a complex organic compound characterized by a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the Ethenylphenyl Group: This step involves the alkylation of the pyrrolidine-2,5-dione core with 4-ethenylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The final step includes the thiolation of the intermediate product with a suitable thiol reagent, such as thiourea, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the sulfanyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione
- 1-[(4-Methylphenyl)thio]pyrrolidine-2,5-dione
- 1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione
Uniqueness
1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
144335-61-5 |
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Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(4-ethenylphenyl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C16H17NO4S/c1-2-12-3-5-13(6-4-12)11-22-10-9-16(20)21-17-14(18)7-8-15(17)19/h2-6H,1,7-11H2 |
InChI Key |
LFHWFWUOYDVHTR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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